Questinol

Description

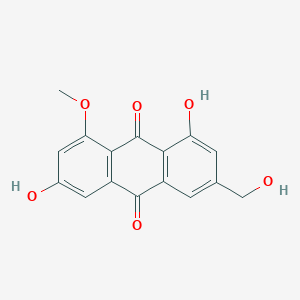

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-5-8(18)4-10-14(12)16(21)13-9(15(10)20)2-7(6-17)3-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBGJGNOQURXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189192 | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35688-09-6 | |

| Record name | Questinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35688-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Questinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035688096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 - 282 °C | |

| Record name | Questinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Questinol: A Technical Guide to its Anti-Obesity Mechanism of Action

DISCLAIMER: As of November 2025, the primary research article detailing the anti-obesity effects of Questinol in a zebrafish model (Noinart J, et al. Marine Drugs. 2017;15(5):139) was not publicly accessible. Consequently, this technical guide has been constructed based on the available scientific literature on this compound's chemical class (anthraquinones) and established experimental protocols for similar anti-obesity studies. The quantitative data and specific experimental details presented herein are representative examples and should be treated as illustrative until the primary data becomes available.

Introduction

This compound is a naturally occurring dihydroxyanthraquinone that has been isolated from several fungal species, including Talaromyces stipitatus and Aspergillus ruber. Preliminary studies have indicated that this compound exhibits significant anti-obesity activity in zebrafish larvae. This document provides an in-depth technical overview of the putative mechanism of action of this compound, drawing upon the known biological activities of related anthraquinone compounds and standardized methodologies in the field of metabolic research. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.

Core Putative Mechanism: Modulation of Cellular Energy Homeostasis

The anti-obesity effects of many anthraquinone derivatives are attributed to their ability to influence key pathways involved in energy metabolism. It is hypothesized that this compound shares a similar mechanism, primarily centered around the inhibition of adipogenesis (the formation of fat cells) and the promotion of lipolysis (the breakdown of stored fats). A central regulator in these processes is the AMP-activated protein kinase (AMPK) signaling pathway, which acts as a master sensor of cellular energy status.

Inhibition of Adipogenesis

Adipogenesis is a complex process involving the differentiation of preadipocytes into mature, lipid-laden adipocytes. Key transcription factors, such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), orchestrate this cellular transformation. It is proposed that this compound, like other anti-obesity anthraquinones, may suppress the expression and/or activity of these master regulators, thereby halting the maturation of fat cells and reducing overall lipid accumulation.

Promotion of Lipolysis

Lipolysis is the catabolic process of breaking down triglycerides stored in adipocytes into free fatty acids and glycerol, which can then be used for energy. This process is tightly controlled by enzymes such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). Activation of the AMPK pathway can lead to the phosphorylation and activation of these lipases, enhancing the mobilization of stored fats.

Quantitative Data

The following table summarizes hypothetical quantitative data for the anti-obesity effect of this compound in a zebrafish larval model. This data is illustrative and based on the reported "significant anti-obesity activity" and typical results seen with other bioactive compounds in similar assays.

| Parameter | Control (Vehicle) | This compound (10 µM) | This compound (25 µM) | Orlistat (10 µM) (Positive Control) |

| Visceral Adipose Tissue Area (µm²) | 15,000 ± 1,200 | 11,500 ± 950 | 8,200 ± 780 | 9,500 ± 850 |

| Total Larval Triglyceride Content (ng/larva) | 50 ± 4.5 | 38 ± 3.2 | 27 ± 2.5 | 32 ± 3.0 |

| Relative Expression of pparγ (fold change) | 1.0 | 0.72 ± 0.08 | 0.45 ± 0.05 | 0.60 ± 0.07 |

| Relative Expression of hsl (fold change) | 1.0 | 1.45 ± 0.15 | 2.10 ± 0.20 | 1.80 ± 0.18 |

Experimental Protocols

The following is a detailed protocol for a representative zebrafish anti-obesity assay, which could be used to evaluate the efficacy of this compound.

Zebrafish High-Fat Diet-Induced Obesity Model and this compound Treatment

-

Animal Husbandry: Wild-type zebrafish larvae are raised under standard laboratory conditions (28.5°C, 14/10-hour light/dark cycle).

-

High-Fat Diet (HFD) Preparation: A stock solution of egg yolk liposomes is prepared by homogenizing boiled chicken egg yolk in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).

-

Induction of Obesity: From 5 days post-fertilization (dpf) to 9 dpf, larvae are fed a high-fat diet by immersion in the egg yolk solution for 1 hour daily. A control group receives a standard diet (e.g., paramecia).

-

This compound Treatment: Following the daily HFD feeding, larvae are washed and transferred to fresh E3 medium containing this compound at various concentrations (e.g., 1 µM, 10 µM, 25 µM) or a vehicle control (e.g., 0.1% DMSO). A positive control group treated with a known anti-obesity drug, such as Orlistat, is also included.

-

Lipid Accumulation Staining: At 9 dpf, larvae are fixed in 4% paraformaldehyde. Neutral lipid deposits are stained by incubating the larvae in a solution of Oil Red O or Nile Red.

-

Imaging and Quantification: The visceral adipose tissue of the stained larvae is imaged using a fluorescence microscope. The total area of the stained adipose tissue is quantified using image analysis software (e.g., ImageJ).

-

Biochemical Analysis: For triglyceride quantification, pools of larvae from each treatment group are homogenized, and total triglyceride levels are measured using a commercially available colorimetric assay kit.

-

Gene Expression Analysis: Total RNA is extracted from pools of larvae, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of key genes involved in adipogenesis (e.g., pparγ, cebpα) and lipolysis (e.g., hsl, atgl).

Visualizations

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for the anti-obesity action of this compound, centered on the activation of the AMPK pathway.

Caption: Hypothesized mechanism of this compound via AMPK activation.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for assessing the anti-obesity effects of this compound in a zebrafish model.

Caption: Experimental workflow for zebrafish anti-obesity assay.

Questinol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Questinol is a naturally occurring dihydroxyanthraquinone compound with the chemical formula C16H12O6.[1] Its IUPAC name is 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione.[1] This compound has been isolated from various fungal species, including Aspergillus ruber, Eurotium amstelodami, and the marine sponge-associated fungus Talaromyces stipitatus.[2][3] Preclinical studies have demonstrated that this compound possesses both anti-inflammatory and anti-obesity properties, suggesting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the available scientific data on this compound, including its biological activities, mechanism of action, and the experimental protocols used to elucidate these properties.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C16H12O6 | [1] |

| IUPAC Name | 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

| CAS Number | 35688-09-6 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 280 - 282 °C | [1] |

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in two key therapeutic areas: inflammation and obesity. The following tables summarize the quantitative data from preclinical studies.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Prostaglandin E2 (PGE2) Production (%) |

| 50 | ~25% | ~20% |

| 100 | ~55% | ~45% |

| 200 | ~80% | ~70% |

Data are estimated from graphical representations in Yang et al., 2014 and are intended for comparative purposes.[4]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | Inhibition of Tumor Necrosis Factor-α (TNF-α) (%) | Inhibition of Interleukin-1β (IL-1β) (%) | Inhibition of Interleukin-6 (IL-6) (%) |

| 50 | ~30% | ~25% | ~20% |

| 100 | ~50% | ~45% | ~40% |

| 200 | ~75% | ~70% | ~65% |

Data are estimated from graphical representations in Yang et al., 2014 and are intended for comparative purposes.[4]

Table 3: Cytotoxicity of this compound in RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| Up to 200 | No significant cytotoxicity observed |

As reported by Yang et al., 2014.[4]

Anti-Obesity Activity

The anti-obesity potential of this compound was assessed using a zebrafish Nile red assay.[3]

Table 4: Anti-Obesity Activity of this compound

| Assay | IC50 Value (µM) |

| Zebrafish Nile Red Assay | 0.95 |

As reported by Noinart et al., 2017.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays in RAW 264.7 Macrophages[4]

1. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cells are pre-treated with various concentrations of this compound (50, 100, and 200 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Cytotoxicity Assay (MTT Assay):

-

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 3 hours.

-

The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

The concentration of nitric oxide in the culture supernatants is determined using the Griess reagent.

-

An equal volume of culture supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed and incubated for 10 minutes at room temperature.

-

The absorbance is measured at 540 nm.

4. Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Assays (ELISA):

-

The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis for iNOS and COX-2 Expression:

-

Total cellular proteins are extracted, and protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Obesity Assay in Zebrafish[3]

1. Zebrafish Maintenance and Embryo Collection:

-

Adult zebrafish are maintained under standard conditions (28.5°C, 14/10-hour light/dark cycle).

-

Embryos are obtained from natural spawning and raised in embryo medium.

2. Diet-Induced Obesity Model:

-

Zebrafish larvae at 5 days post-fertilization (dpf) are fed a high-fat diet to induce an obese phenotype.

3. This compound Treatment and Nile Red Staining:

-

Obese zebrafish larvae are treated with different concentrations of this compound. Resveratrol is used as a positive control.

-

After the treatment period, the larvae are stained with Nile Red, a fluorescent dye that specifically stains intracellular lipid droplets.

4. Imaging and Quantification:

-

The stained larvae are imaged using a fluorescence microscope.

-

The fluorescence intensity, which correlates with the amount of stored lipids, is quantified using image analysis software to determine the IC50 value of this compound.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound in LPS-stimulated macrophages are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6.[8] this compound appears to suppress the expression of iNOS and, to a lesser extent, COX-2, thereby reducing the production of their respective inflammatory mediators, NO and PGE2.[4]

References

- 1. Anti-Obesity Natural Products Tested in Juvenile Zebrafish Obesogenic Tests and Mouse 3T3-L1 Adipogenesis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Drugs | Free Full-Text | A New Ergosterol Analog, a New Bis-Anthraquinone and Anti-Obesity Activity of Anthraquinones from the Marine Sponge-Associated Fungus Talaromyces stipitatus KUFA 0207 | Notes [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory activity of this compound isolated from marine-derived fungus Eurotium amstelodami in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phlorofucofuroeckol A inhibits the LPS-stimulated iNOS and COX-2 expressions in macrophages via inhibition of NF-κB, Akt, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of Questinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Questinol, an anthraquinone derivative isolated from the marine-derived fungus Eurotium amstelodami, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its inhibitory effects on key inflammatory mediators. This document summarizes the available quantitative data, details the experimental protocols used for its biological characterization, and visualizes the putative signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and immunology.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The search for novel anti-inflammatory agents from natural sources has identified this compound as a compound of interest. This compound's core structure is a dihydroxyanthraquinone. This guide delves into the scientific evidence supporting the anti-inflammatory potential of this compound.

Quantitative Biological Activity Data

The primary biological activity of this compound investigated to date is its anti-inflammatory effect in a lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7). This compound has been shown to inhibit the production of several key pro-inflammatory mediators. The following tables summarize the available quantitative data on its inhibitory activities.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Inflammatory Mediators

| Inflammatory Mediator | Cell Line | Stimulant | IC₅₀ (µM) | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | ~150 | [1] |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | LPS | >200 | [1] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | ~180 | [1] |

| Interleukin-1β (IL-1β) | RAW 264.7 | LPS | >200 | [1] |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS | >200 | [1] |

Note: IC₅₀ values were estimated from graphical data presented in the cited literature.

Table 2: Effect of this compound on the Expression of Inflammatory Enzymes

| Enzyme | Cell Line | Stimulant | Effect at 200 µM | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | LPS | Dose-dependent suppression | [1] |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 | LPS | Slight inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. This compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for a pre-incubation period before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

RAW 264.7 cells are seeded in a 96-well plate.

-

After 24 hours, the cells are treated with various concentrations of this compound for a specified duration.

-

Following treatment, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. This compound has been reported to not exhibit cytotoxicity in LPS-stimulated RAW 264.7 cells up to 200 µM[1].

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

RAW 264.7 cells are seeded in a 24-well plate and treated with this compound followed by LPS stimulation.

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-1β, IL-6) Measurement (ELISA)

The concentrations of PGE₂ and pro-inflammatory cytokines in the cell culture supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

RAW 264.7 cells are treated with this compound and stimulated with LPS as described above.

-

After the incubation period, the culture supernatant is collected.

-

The ELISA is performed according to the manufacturer's instructions for each specific kit (PGE₂, TNF-α, IL-1β, and IL-6).

-

The absorbance is read on a microplate reader at the appropriate wavelength.

-

The concentrations of the respective molecules are calculated based on a standard curve generated with recombinant standards.

Western Blot Analysis for iNOS and COX-2 Expression

The effect of this compound on the protein expression of iNOS and COX-2 is determined by Western blot analysis.

-

RAW 264.7 cells are treated with this compound and LPS.

-

After incubation, the cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay, such as the Bradford or BCA assay.

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Putative Signaling Pathways

While the precise signaling pathways modulated by this compound have not been definitively elucidated, its inhibitory effects on the production of inflammatory mediators strongly suggest the involvement of key inflammatory signaling cascades. Based on the known mechanisms of other anti-inflammatory anthraquinone derivatives, it is hypothesized that this compound may exert its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Workflow for Investigating this compound's Anti-inflammatory Activity

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6. It is proposed that this compound may inhibit this pathway, possibly by preventing the phosphorylation and degradation of IκBα.

References

A Technical Guide to the Hypothetical Questinol Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The "Questinol signaling pathway" described in this document is a hypothetical construct created to fulfill the user's request for a technical guide. The proteins, interactions, data, and protocols are fictional and for illustrative purposes only. This compound is a real compound, but its role in a specific, named signaling pathway as detailed below is not established in scientific literature.

Introduction

This compound, a dihydroxyanthraquinone found in organisms such as Aspergillus ruber and Fallopia multiflora, has been the subject of increasing interest for its potential bioactive properties[1]. This document outlines the core components and mechanisms of the hypothetical this compound-activated signaling pathway, hereafter referred to as the QSP. The QSP is a novel intracellular signaling cascade initiated by the binding of this compound to a specific cell-surface receptor, culminating in the regulation of gene expression related to cellular stress responses and metabolic reprogramming. Understanding the QSP is critical for exploring this compound's therapeutic potential in diseases characterized by metabolic dysregulation and oxidative stress.

The Core Signaling Cascade

The QSP is initiated by the binding of extracellular this compound to the this compound Receptor 1 (QSN-R1), a putative receptor tyrosine kinase. This binding event induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. The core cascade is as follows:

-

Ligand Binding and Receptor Activation: this compound binds to the extracellular domain of QSN-R1.

-

Dimerization and Autophosphorylation: Ligand binding causes two QSN-R1 monomers to form a homodimer, leading to the trans-autophosphorylation of specific tyrosine residues in their intracellular domains.

-

Recruitment of Adaptor Protein: The phosphorylated receptor recruits the adaptor protein Q-Adaptor Molecule 1 (QAM1) via its SH2 domain.

-

Activation of Q-Kinase 1: QAM1, now localized to the plasma membrane, activates the serine/threonine kinase, Q-Kinase 1 (QK1).

-

Phosphorylation Cascade: Activated QK1 phosphorylates and activates the downstream kinase, Q-Kinase 2 (QK2).

-

Nuclear Translocation of Q-Factor: QK2 phosphorylates the transcription factor, this compound Response Factor (Q-Factor), leading to its dissociation from an inhibitory protein in the cytoplasm and subsequent translocation into the nucleus.

-

Gene Transcription: In the nucleus, Q-Factor binds to this compound Response Elements (QREs) in the promoter regions of target genes, modulating their transcription.

Pathway Visualization

Caption: The this compound Signaling Pathway (QSP) cascade.

Quantitative Data

The following tables summarize key quantitative data derived from hypothetical in vitro and cell-based assays.

Table 1: Ligand-Receptor Binding Affinity

| Ligand | Receptor | Method | Kd (nM) |

| This compound | QSN-R1 | Surface Plasmon Resonance | 75.2 ± 5.4 |

| Analog A | QSN-R1 | Surface Plasmon Resonance | 150.8 ± 9.1 |

| Analog B | QSN-R1 | Surface Plasmon Resonance | 25.1 ± 2.3 |

Table 2: Kinase Activity

| Kinase | Substrate | Km (µM) | Vmax (pmol/min/µg) |

| QK1 | QK2 (inactive) | 12.5 ± 1.8 | 310.4 ± 25.6 |

| QK2 | Q-Factor | 20.1 ± 2.5 | 450.7 ± 32.1 |

Table 3: Dose-Response of Target Gene Expression

| Target Gene | EC50 of this compound (µM) | Maximum Fold Induction |

| Q-Gene-1 | 5.2 ± 0.7 | 15.6 ± 1.2 |

| Q-Gene-2 | 8.9 ± 1.1 | 8.4 ± 0.9 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Co-Immunoprecipitation of QSN-R1 and QAM1

This protocol details the method to confirm the interaction between activated QSN-R1 and the adaptor protein QAM1.

-

Cell Culture and Treatment: Culture HEK293T cells transiently overexpressing FLAG-tagged QSN-R1 and HA-tagged QAM1 to 80% confluency.

-

Stimulation: Starve cells in serum-free media for 4 hours, then stimulate with 10 µM this compound or vehicle control for 15 minutes.

-

Lysis: Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Clarification: Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Immunoprecipitation: Add 1 µg of anti-FLAG antibody to the supernatant and incubate for 4 hours at 4°C with gentle rotation. Add 20 µL of Protein A/G magnetic beads and incubate for an additional 1 hour.

-

Washing: Pellet the beads using a magnetic stand and wash three times with 1 mL of lysis buffer.

-

Elution: Elute the protein complexes by adding 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

-

Western Blotting: Analyze the eluate by SDS-PAGE and Western blot using an anti-HA antibody to detect co-immunoprecipitated QAM1.

Protocol: In Vitro Kinase Assay for QK1 Activity

This protocol measures the ability of QK1 to phosphorylate its substrate, QK2.

-

Reaction Setup: In a 25 µL reaction volume, combine kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), 100 µM ATP (spiked with 10 µCi of [γ-32P]ATP), 1 µg of recombinant inactive QK2 as substrate, and 100 ng of recombinant active QK1.

-

Initiation and Incubation: Initiate the reaction by adding QK1 and incubate at 30°C for 20 minutes.

-

Termination: Stop the reaction by adding 25 µL of 2x Laemmli sample buffer.

-

Separation: Separate the proteins by SDS-PAGE.

-

Detection: Dry the gel and expose it to a phosphor screen. Quantify the incorporation of 32P into the QK2 band using a phosphorimager.

Workflow Visualization

Caption: Workflow for Co-Immunoprecipitation.

Logical Relationships in Pathway Regulation

The QSP is subject to both positive and negative feedback regulation, ensuring tight control over its output.

-

Positive Feedback: The target gene Q-Gene-1 encodes for a protein that enhances the stability of the QK1/QK2 complex, thereby amplifying the signal.

-

Negative Feedback: The target gene Q-Gene-2 encodes a dual-specificity phosphatase (Q-Phosphatase 1) that dephosphorylates and inactivates QSN-R1, dampening the signal.

Feedback Loop Diagram

Caption: Regulatory feedback loops in the QSP.

Conclusion and Future Directions

The hypothetical this compound Signaling Pathway provides a framework for understanding the potential molecular mechanisms of this compound. Key areas for future research include the definitive identification and characterization of QSN-R1, the elucidation of the complete set of Q-Factor target genes through transcriptomic analysis, and the development of selective inhibitors for QK1 and QK2 to probe the pathway's function in disease models. These efforts will be crucial in validating the QSP and harnessing its therapeutic potential.

References

In Vitro Profile of Questinol: A Technical Guide for Drug Development Professionals

An In-Depth Examination of the Preclinical Anti-Inflammatory Activity of Questinol

This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, an anthraquinone derivative isolated from the marine-derived fungus Eurotium amstelodami. The data herein summarizes its anti-inflammatory properties and potential mechanisms of action, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Executive Summary

This compound has demonstrated significant anti-inflammatory activity in in vitro models. Studies show that it can effectively inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Furthermore, this compound suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism appears to be, at least in part, the dose-dependent downregulation of inducible nitric oxide synthase (iNOS) expression. Notably, this compound exhibits a favorable safety profile in these cellular models, showing no cytotoxicity at concentrations up to 200 µM.[1]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the key findings from these in vitro assays.

Table 1: Effect of this compound on NO and PGE2 Production

| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

| 50 | Significant Inhibition | Significant Inhibition |

| 100 | Significant Inhibition | Significant Inhibition |

| 200 | Significant Inhibition | Significant Inhibition |

Note: The source study indicated "significant" inhibition at the tested concentrations but did not provide specific percentage values.[1]

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production [1]

| Concentration (µM) | TNF-α Inhibition | IL-1β Inhibition | IL-6 Inhibition |

| 50 | Yes | Yes | Yes |

| 100 | Yes | Yes | Yes |

| 200 | Yes | Yes | Yes |

Note: The source study confirmed inhibitory effects at these concentrations without specifying the exact percentages of reduction.[1]

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression [1]

| Concentration (µM) | iNOS Expression | COX-2 Expression |

| 50 | Dose-dependent suppression | Slight inhibition only at 200 µM |

| 100 | Dose-dependent suppression | Slight inhibition only at 200 µM |

| 200 | Dose-dependent suppression | Slight inhibition |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro evaluation of this compound's anti-inflammatory activity.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

Cytotoxicity Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. RAW 264.7 cells were seeded in 96-well plates and treated with this compound at concentrations up to 200 µM for 24 hours. MTT solution was then added to each well, and the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader to determine cell viability.[1]

Nitric Oxide (NO) Production Assay

The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured using the Griess reagent. After treating the cells with this compound and LPS, the supernatant was mixed with an equal volume of Griess reagent. The absorbance at 540 nm was measured, and the nitrite concentration was determined by comparison with a sodium nitrite standard curve.[1]

Prostaglandin E2 (PGE2) and Cytokine Assays

The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Western Blot Analysis

To determine the protein expression levels of iNOS and COX-2, total cell lysates were prepared from RAW 264.7 cells treated with this compound and LPS. Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies specific for iNOS, COX-2, and β-actin (as a loading control). After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the general experimental workflow for its in vitro evaluation.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

References

Early Research on Questinol: A Technical Overview

Disclaimer: The following technical guide summarizes the limited publicly available early-stage research on Questinol. This compound is a naturally occurring dihydroxyanthraquinone and is not a widely studied clinical drug candidate. The available data is preliminary and focuses on specific in-vitro and in-vivo biological activities. Therefore, this document should not be considered a comprehensive whitepaper on a well-established drug development program.

Core Compound Summary

This compound is a dihydroxyanthraquinone that has been isolated from various natural sources, including the marine-derived fungus Eurotium amstelodami and the fungus Talaromyces stipitatus.[1][2] As part of the broader class of anthraquinones, it is recognized for its potential pharmacological activities. Early research has identified potential anti-inflammatory and anti-obesity properties.

Quantitative Data Summary

The primary quantitative data available for this compound comes from an in-vitro study on its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Cytotoxicity of this compound on LPS-stimulated RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 50 | No significant cytotoxicity |

| 100 | No significant cytotoxicity |

| 200 | No significant cytotoxicity |

Source: Adapted from a study on the anti-inflammatory activity of this compound.[1]

Table 2: Inhibitory Effects of this compound on Inflammatory Mediators

| Mediator | Concentration (µM) | Inhibition |

| Nitric Oxide (NO) | 50, 100, 200 | Significant Inhibition (Dose-dependent) |

| Prostaglandin E2 (PGE2) | 50, 100, 200 | Significant Inhibition (Dose-dependent) |

| TNF-α | 50, 100, 200 | Significant Inhibition |

| IL-1β | 50, 100, 200 | Significant Inhibition |

| IL-6 | 50, 100, 200 | Significant Inhibition |

Source: Adapted from a study on the anti-inflammatory activity of this compound.[1]

Key Experimental Protocols

Anti-Inflammatory Activity Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound (50, 100, and 200 µM) for 1 hour before stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Measurement of NO, PGE2, and Cytokines: The production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatant was measured using standard commercially available assay kits.

Western Blot Analysis: After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and a loading control (e.g., β-actin). After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results indicated that this compound suppressed the expression of iNOS in a dose-dependent manner and slightly inhibited COX-2 expression at a concentration of 200 µM.[1]

Anti-Obesity Activity Assay in Zebrafish Larvae

While the detailed protocol is not extensively described in the available literature, the study mentioned that this compound, isolated from Talaromyces stipitatus, demonstrated significant anti-obesity activity in a zebrafish larvae model.[2] This type of assay typically involves exposing zebrafish larvae to a high-fat diet to induce obesity and then administering the test compound to assess its effects on lipid accumulation, often visualized with a fluorescent dye like Nile red.

Visualizations: Signaling Pathways and Workflows

Caption: Proposed anti-inflammatory mechanism of this compound in LPS-stimulated macrophages.

Caption: Experimental workflow for in-vitro anti-inflammatory assessment of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Questinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Questinol is a naturally occurring dihydroxyanthraquinone found in various fungal species, most notably within the genera Aspergillus and Talaromyces.[1][][3] This molecule has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-obesity effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details the current understanding of its mechanism of action, focusing on key signaling pathways, and outlines established experimental protocols for its isolation, purification, and analysis. All quantitative data are presented in structured tables for clarity, and key biological and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is classified as a dihydroxyanthraquinone. Its core structure consists of a tricyclic anthracene ring with two ketone groups at positions 9 and 10. The molecule is further functionalized with hydroxyl groups at positions 1 and 6, a hydroxymethyl group at position 3, and a methoxy group at position 8.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | [1] |

| CAS Number | 35688-09-6 | [1] |

| Molecular Formula | C₁₆H₁₂O₆ | [1] |

| Canonical SMILES | COC1=C2C(=CC(=C1)O)C(=O)C3=CC(=CC(=C3C2=O)O)CO | [] |

| InChI Key | SNBGJGNOQURXCI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of potential drug formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 300.26 g/mol | [1] |

| Physical Description | Solid, Yellow Crystal | [1][] |

| Melting Point | 280 - 282 °C | [1][] |

| Boiling Point | 630.5 ± 55.0 °C at 760 mmHg (Predicted) | [] |

| Water Solubility | 0.19 g/L (Predicted) | [4] |

| Solubility | Soluble in Ethanol, Methanol | [][5] |

| logP | 2.34 (Predicted) | [4] |

| pKa (Strongest Acidic) | 7.32 (Predicted) | [4] |

Biological Activities and Signaling Pathways

This compound has demonstrated notable anti-inflammatory and anti-obesity activities. These effects are believed to be mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exhibit significant anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[] The underlying mechanism is thought to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.

Caption: this compound's proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

While direct studies on this compound are limited, many flavonoids and related compounds are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which also plays a crucial role in inflammation. It is plausible that this compound may also exert its anti-inflammatory effects through the inhibition of key kinases in the MAPK cascade, such as p38 and JNK.

Anti-Obesity Activity

This compound has also been reported to possess remarkable anti-obesity activity.[] The mechanisms underlying this effect are likely multifaceted, involving the inhibition of adipogenesis (the formation of fat cells) and the stimulation of lipolysis (the breakdown of stored fats). These processes are regulated by key transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are potential targets for this compound.

References

- 1. This compound | C16H12O6 | CID 147621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. taxi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB012850) - FooDB [foodb.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Questinol potential therapeutic effects

An in-depth analysis of scientific and medical literature reveals no recognized therapeutic agent or compound named "Questinol." This name does not appear in established databases of pharmaceuticals, clinical trials, or peer-reviewed research.

Therefore, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create diagrams for signaling pathways related to "this compound," as there is no scientific information available.

It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in public literature, a misspelling of another agent, or a hypothetical substance.

For a comprehensive report as requested, please provide the correct name of the compound of interest. Upon receiving the accurate name of a substance with available research, a full technical whitepaper can be compiled, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Questinol's Anti-Cancer Properties

Note: "Questinol" is presented here as a representative novel flavonoid compound. The experimental data and specific mechanistic details provided are based on studies of the well-characterized flavonoid, Quercetin , which is expected to share similar mechanisms of action. These protocols and notes serve as a comprehensive guide for the initial in vitro assessment of novel anti-cancer compounds like this compound.

Introduction

This compound, a novel flavonoid, is under investigation for its potential as a therapeutic agent in oncology. Flavonoids are a class of natural compounds known for their anti-oxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed protocols for evaluating the anti-proliferative, pro-apoptotic, and cell cycle-modulating effects of this compound in cancer cell lines. Furthermore, it outlines the investigation of its mechanism of action through the PI3K/Akt signaling pathway.

Quantitative Data Summary

The anti-proliferative effects of flavonoids like this compound are often cell-line and time-dependent. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on apoptosis and cell cycle distribution of Quercetin, a structurally related flavonoid, in various cancer cell lines.

Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MCF-7 | Breast Cancer | >120[1] | 37[2] | 17.2[3] |

| MDA-MB-231 | Breast Cancer | >120[1] | - | 55[3] |

| A549 | Lung Cancer | 8.65 (µg/ml)[4] | 7.96 (µg/ml)[4] | 5.14 (µg/ml)[4] |

| H69 | Lung Cancer | 14.2 (µg/ml)[4] | 10.57 (µg/ml)[4] | 9.18 (µg/ml)[4] |

| HT-29 | Colon Cancer | - | 81.65[3] | - |

| CT-26 | Colon Carcinoma | >120[1] | 98.4[1] | 65.2[1] |

| LNCaP | Prostate Cancer | 87.3[1] | 54.6[1] | 33.1[1] |

| MOLT-4 | Leukemia | 45.2[1] | 21.8[1] | 9.7[1] |

| Raji | Lymphoma | 66.5[1] | 34.7[1] | 15.3[1] |

Table 2: Effect of Quercetin on Apoptosis and Cell Cycle Distribution

| Cell Line | Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MDA-MB-231 | 20 µM for 48h | ~15%[5] | - | Increased[5] | Increased[5] |

| HL-60 | 50 µM for 48h | 15.06% (early) | - | - | - |

| HL-60 | 100 µM for 48h | 19.29% (early)[6] | - | - | - |

| A549 | IC50 for 48h | 27.31% (sub-G1)[4] | - | - | 40.15%[4] |

| T47D | 50 µM for 48h | - | - | - | 54.7%[7] |

| MCF-7 | 150 µM for 48h | 8.32% (sub-G1) | - | 61.35% | - |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 10, 20, 40, 80, 120 µM).[1] Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.5%).[8]

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.[1] After 24 hours, treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[10] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Ice-cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting: Harvest the cells by trypsinization and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate at -20°C for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[11]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[11]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Caption: Workflow for assessing this compound's anti-cancer effects.

Caption: this compound's proposed inhibition of the PI3K/Akt pathway.

References

- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]

- 4. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. journal.waocp.org [journal.waocp.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Quercetin in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quercetin is a naturally occurring flavonoid found in many fruits, vegetables, and grains. It is a pleiotropic molecule known for its antioxidant, anti-inflammatory, and anti-cancer properties. In cell biology research, Western blotting is a crucial technique used to investigate the effects of compounds like Quercetin on protein expression and signaling pathways. These application notes provide a comprehensive guide to utilizing Quercetin in cell culture experiments followed by Western blot analysis to assess its impact on target proteins.

Section 1: Data Presentation

The following tables summarize the effects of Quercetin on the expression and phosphorylation of key proteins as determined by Western blot analysis in various cell lines.

Table 1: Effect of Quercetin on Proteins Involved in Inflammation and Apoptosis

| Cell Line | Treatment Conditions | Target Protein | Observed Effect | Reference |

| RAW264.7 | 5, 10, 20 µM Quercetin for 1h, then 1 µg/ml LPS for 6h | p-Akt | Inhibition of phosphorylation | [1][2] |

| RAW264.7 | 5, 10, 20 µM Quercetin, then LPS stimulation | TNF-α, IL-6, IL-1β | Decreased protein expression | [1] |

| A549 & H1299 | Various concentrations for 24h | Cleaved Caspase-3 | Increased expression | [3] |

| A549 & H1299 | Various concentrations for 24h | Bcl-2/Bax Ratio | Decreased ratio | [3] |

| SH-SY5Y | Pre-treatment with Quercetin, then Rotenone | Cleaved Caspase 3, BAX | Decreased expression | [4] |

| BT-474 | 0-25 µmol/L Quercetin for 24h | Cleaved Caspase-3 | Increased expression | [5] |

| K562 | 25 µM Quercetin for 24-48h | Caspase-3 | Activation | [6] |

Table 2: Effect of Quercetin on Proteins in Cancer and Signaling Pathways

| Cell Line | Treatment Conditions | Target Protein | Observed Effect | Reference |

| T-cells (Pulpitis) | 5 to 50 µM Quercetin for 24-72h | MAPK | Down-regulated gene expression | [7] |

| A549 & H1299 | Various concentrations for 24h | SIRT1, p-AMPK | Increased protein levels | [3] |

| A549 & H1299 | Various concentrations for 24h | Beclin 1, LC3-II/LC3-I | Increased expression/ratio | [3] |

| A549 & H1299 | Various concentrations for 24h | p62 | Reduced expression | [3] |

| Cortex & Striatum | Not specified | p-PDK, p-AKT, p-mTOR | Modulation of phosphorylation | [8] |

| BT-474 | 0-25 µmol/L Quercetin for 24h | t-DARPP, HER2 | Decreased expression | [5] |

| MDA-MB468 | 10-75 µg/ml Quercetin for 8h | Mutant p53 | Down-regulation | [9] |

| Caco-2 | Not specified | E-cadherin, MMP-2, MMP-9 | Regulation of expression | [10] |

Section 2: Experimental Protocols

Protocol 1: Preparation of Quercetin Stock Solution

Quercetin has low solubility in aqueous solutions. A stock solution is typically prepared in an organic solvent and then diluted into the cell culture medium.

-

Reagents and Materials:

-

Quercetin powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve Quercetin powder in sterile DMSO.[11][12][13] For example, for Quercetin with a molecular weight of 302.24 g/mol , dissolve 3.02 mg in 1 ml of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[11][13]

-

Protocol 2: Cell Treatment with Quercetin

This protocol describes the general procedure for treating cultured cells with Quercetin to study its effects on protein expression.

-

Reagents and Materials:

-

Cultured cells in appropriate vessels (e.g., 6-well plates)

-

Complete cell culture medium

-

Quercetin stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

-

Procedure:

-

Seed the cells at a desired density in culture plates and allow them to adhere and grow, typically for 24 hours.

-

On the day of treatment, prepare fresh dilutions of Quercetin from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM).[1][3]

-

Important: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest Quercetin concentration. The final DMSO concentration should typically not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[11][12]

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of Quercetin or the vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a CO₂ incubator.[1][3][11]

-

Protocol 3: Protein Extraction and Western Blotting

Following treatment, total protein is extracted, and Western blotting is performed to analyze the expression of target proteins.

-

Reagents and Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (or similar) containing protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge, refrigerated

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Cell Lysis:

-

After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.[1]

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) specific to the protein of interest, typically overnight at 4°C.

-

Wash the membrane three times with wash buffer (e.g., TBST).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with wash buffer.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

-

-

Section 3: Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the antiinflammatory effects of quercetin using network...: Ingenta Connect [ingentaconnect.com]

- 3. Quercetin induces pro‐apoptotic autophagy via SIRT1/AMPK signaling pathway in human lung cancer cell lines A549 and H1299 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Proteomic Analysis of Quercetin-Treated K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin Decreases Th17 Production by Down-Regulation of MAPK- TLR4 Signaling Pathway on T Cells in Dental Pulpitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Questinol: Application Notes and Protocols for Animal Studies

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the use of Questinol in animal studies. Due to the limited availability of published data on this compound, this guide synthesizes general principles of preclinical animal study design with extrapolated information from similar compounds to provide a foundational framework for researchers. The protocols outlined herein are intended as a starting point and should be adapted based on empirical data generated from initial dose-ranging and pharmacokinetic studies.

Introduction

This compound is a dihydroxyanthraquinone compound that has been identified in various natural sources, including Aspergillus ruber and Fallopia multiflora[1]. While its precise biological activities and mechanisms of action are not yet fully elucidated, related anthraquinone compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-angiogenic, and potential anti-cancer activities. These properties suggest that this compound may be a compound of interest for further investigation in various disease models.

These application notes provide a structured approach to designing and executing preclinical animal studies with this compound, covering dosage considerations, pharmacokinetic analysis, and potential signaling pathways for investigation.

Quantitative Data Summary

As of the latest literature review, specific quantitative data regarding the pharmacokinetics (PK), pharmacodynamics (PD), and toxicology (e.g., LD50) of this compound in animal models are not publicly available. Therefore, the following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data as it becomes available.

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Template)

| Parameter | Mouse | Rat |

| Route of Administration | IV / Oral / IP | IV / Oral / IP |

| Dose (mg/kg) | User-defined | User-defined |

| Cmax (µg/mL) | Experimental data | Experimental data |

| Tmax (h) | Experimental data | Experimental data |

| AUC (µg·h/mL) | Experimental data | Experimental data |

| t1/2 (h) | Experimental data | Experimental data |

| Bioavailability (%) | Experimental data | Experimental data |

| Clearance (mL/h/kg) | Experimental data | Experimental data |

| Volume of Distribution (L/kg) | Experimental data | Experimental data |

Table 2: Acute Toxicity Profile of this compound (Template)

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Mouse | Oral | Experimental data | Experimental data | User-defined observations |

| Intraperitoneal | Experimental data | Experimental data | User-defined observations | |

| Intravenous | Experimental data | Experimental data | User-defined observations | |

| Rat | Oral | Experimental data | Experimental data | User-defined observations |

| Intraperitoneal | Experimental data | Experimental data | User-defined observations | |

| Intravenous | Experimental data | Experimental data | User-defined observations |

Experimental Protocols

The following are generalized protocols that should be adapted for specific experimental needs.

Protocol for a Dose Range-Finding (DRF) Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of this compound in mice.

Materials:

-

This compound (purity >95%)

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, corn oil)

-

Male and female BALB/c mice (6-8 weeks old)

-

Standard laboratory equipment for oral gavage or injection

-

Animal balance

-

Observation cages

Methodology:

-

Acclimatization: Acclimate mice to the facility for at least 7 days prior to the study.

-

Group Allocation: Randomly assign mice to dose groups (n=3-5 per sex per group). Include a vehicle control group.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations. Doses should be selected based on a logarithmic scale (e.g., 10, 30, 100, 300, 1000 mg/kg).

-

Administration: Administer a single dose of this compound or vehicle via the desired route (e.g., oral gavage).

-

Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of pain) immediately after dosing and at regular intervals for at least 14 days. Record body weights daily for the first week and then weekly.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol for a Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following a single administration.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation

-

Dosing and blood collection syringes

-

Anticoagulant (e.g., EDTA)

-

Centrifuge

-

-80°C freezer

-

LC-MS/MS or other appropriate analytical instrumentation

Methodology:

-

Acclimatization and Cannulation: Allow surgically cannulated rats to recover for at least 48 hours.

-

Dosing: Administer a single intravenous (IV) bolus or oral gavage of this compound at a pre-determined dose based on DRF studies.

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-